molecular formula C6H13Cl2NO B2763391 (3R)-1-(2-chloroethyl)pyrrolidin-3-ol hydrochloride CAS No. 2306245-86-1

(3R)-1-(2-chloroethyl)pyrrolidin-3-ol hydrochloride

Cat. No. B2763391
CAS RN: 2306245-86-1
M. Wt: 186.08
InChI Key: KNWSBTHIMMUGHQ-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3R)-1-(2-chloroethyl)pyrrolidin-3-ol hydrochloride” is a chemical compound with the formula C6H13Cl2NO and a molecular weight of 186.08 g/mol . It falls under the categories of alcohols and phenols . It is used for research purposes and is not intended for direct human use .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 186.08 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not provided in the search results .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Heterocyclic Compounds : The controlled hydrolysis of aryltellurium trichlorides using 2-pyrrolidinones has been explored, leading to the formation of monomeric aryltellurium(IV) monohydroxides. This process highlights the nucleophilic nature of the hydroxo ligand in these reactions, suggesting potential pathways for synthesizing related heterocyclic compounds involving pyrrolidinone structures (S. Misra et al., 2011).

  • Characterization and Reactivity Studies : New heterocycle-based molecules have been synthesized and characterized, demonstrating the potential for constructing complex structures starting from pyrrolidine derivatives. These studies include comprehensive reactivity profiles and applications in non-linear optics (P. Murthy et al., 2017).

Catalysis and Ligand Design

  • Organocatalysis : Pyrrolidin-3-ol derivatives have been investigated as organocatalysts for asymmetric Michael addition, showcasing their utility in catalyzing significant organic transformations (Cui Yan-fang, 2008).

  • Hybrid Ligands for Metal Complexes : The synthesis of hybrid ligands involving pyrrolidine rings and their application in forming palladium(II) and mercury(II) complexes have been reported. These complexes are of interest due to their unique structural characteristics and potential applications in catalysis (Garima Singh et al., 2003).

Biochemical Applications

  • Intercalating Nucleic Acids : Compounds derived from pyrrolidin-3-ol have been utilized in the synthesis of intercalating nucleic acids (INAs), demonstrating their capacity to influence the stability of DNA and RNA structures and potentially impacting the design of novel genetic probes and therapeutics (V. Filichev & E. Pedersen, 2003).

Future Directions

The future directions for the use of “(3R)-1-(2-chloroethyl)pyrrolidin-3-ol hydrochloride” are not specified in the search results. Given its classification as a research chemical , it may be used in various scientific studies to explore its properties and potential applications.

properties

IUPAC Name

(3R)-1-(2-chloroethyl)pyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO.ClH/c7-2-4-8-3-1-6(9)5-8;/h6,9H,1-5H2;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWSBTHIMMUGHQ-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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